
(R)-3-(Cbz-amino)-4-hydroxybutanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid is a chiral compound with significant importance in organic chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, an amino group, and a hydroxyl group on a butanoic acid backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method includes the reaction of ®-4-hydroxybutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions to prevent racemization and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Hydrogenation using palladium on carbon (Pd/C) in methanol.
Major Products
Oxidation: ®-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid.
Reduction: ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid.
Substitution: ®-4-hydroxybutanoic acid.
Applications De Recherche Scientifique
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid involves its interaction with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions during synthesis. Upon deprotection, the free amino acid can interact with its molecular targets, participating in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid
- ®-3-(((tert-butoxycarbonyl)amino)-4-hydroxybutanoic acid
- ®-3-(((benzyloxy)carbonyl)amino)-4-oxobutanoic acid
Uniqueness
®-3-(((benzyloxy)carbonyl)amino)-4-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H15NO5 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
4-hydroxy-3-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c14-7-10(6-11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16) |
Clé InChI |
WYDXTGWCWIHLPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,4-Dimethyl-N-[(triisopropylsilyl)ethynyl]benzenesulfonamide](/img/structure/B15123931.png)

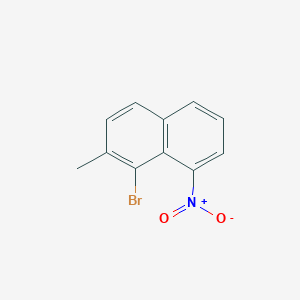
![[3-Hydroxy-13-methyl-7-[9-(3,3,4,4,4-pentafluorobutylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B15123961.png)

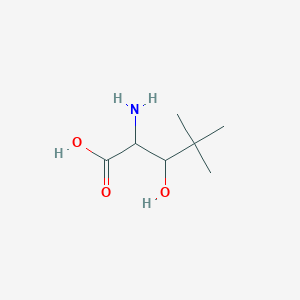

![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B15123978.png)
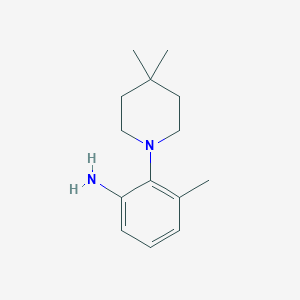

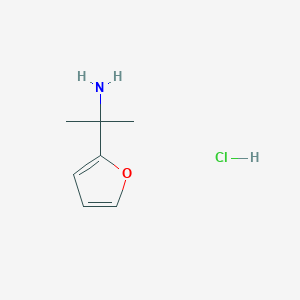
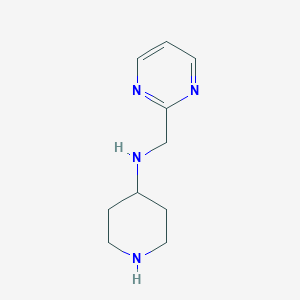
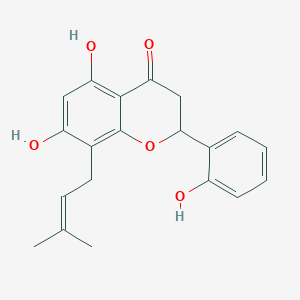
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B15124004.png)
